molecular formula C16H19N3O5S B11677516 [(4-Methoxy-6-methyl-pyrimidin-2-yl)-(toluene-4-sulfonyl)-amino]-acetic acid methyl ester

[(4-Methoxy-6-methyl-pyrimidin-2-yl)-(toluene-4-sulfonyl)-amino]-acetic acid methyl ester

Cat. No.: B11677516
M. Wt: 365.4 g/mol
InChI Key: QKTKLNGGOKSXBS-UHFFFAOYSA-N
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Description

Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, and a benzenesulfonamide moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-amino-4-methoxy-6-methylpyrimidine.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrimidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the sulfonamide with methyl chloroacetate in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and recrystallization to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-chlorobenzenesulfonamido]acetate
  • Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-nitrobenzenesulfonamido]acetate

Uniqueness

Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 2-[(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C16H19N3O5S/c1-11-5-7-13(8-6-11)25(21,22)19(10-15(20)24-4)16-17-12(2)9-14(18-16)23-3/h5-9H,10H2,1-4H3

InChI Key

QKTKLNGGOKSXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=NC(=CC(=N2)OC)C

Origin of Product

United States

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